molecular formula C11H13ClO2 B2872376 4-(Chloromethyl)phenyl 2-methylpropanoate CAS No. 1260854-47-4

4-(Chloromethyl)phenyl 2-methylpropanoate

Cat. No.: B2872376
CAS No.: 1260854-47-4
M. Wt: 212.67
InChI Key: WWDNAJZWTNIHGH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyl 2-methylpropanoate is an organic compound with the molecular formula C11H13ClO2 It is an ester derived from 4-(chloromethyl)phenol and 2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Chloromethyl)phenyl 2-methylpropanoate typically involves a two-step process:

    Chloromethylation of 2-phenylpropionic acid: This step involves mixing 2-phenylpropionic acid with formaldehyde and concentrated sulfuric acid at a temperature range of 20-50°C.

    Esterification: The 2-(4-chloromethylphenyl)propionic acid is then reacted with methanol in the presence of thionyl chloride at 45-65°C for 12-24 hours.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)phenyl 2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chloromethyl)phenol and 2-methylpropanoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Ester hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. Reactions are conducted at reflux temperatures.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used. For example, reaction with methylamine yields 4-(methylaminomethyl)phenyl 2-methylpropanoate.

    Ester hydrolysis: The major products are 4-(chloromethyl)phenol and 2-methylpropanoic acid.

Scientific Research Applications

4-(Chloromethyl)phenyl 2-methylpropanoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)phenyl 2-methylpropanoate depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)phenyl 2-methylpropanoate
  • 4-(Methoxymethyl)phenyl 2-methylpropanoate
  • 4-(Hydroxymethyl)phenyl 2-methylpropanoate

Uniqueness

4-(Chloromethyl)phenyl 2-methylpropanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions compared to the bromomethyl or methoxymethyl groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[4-(chloromethyl)phenyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDNAJZWTNIHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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